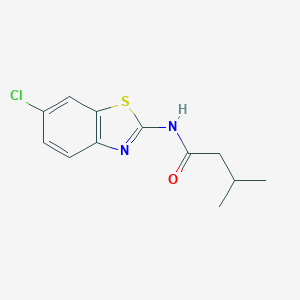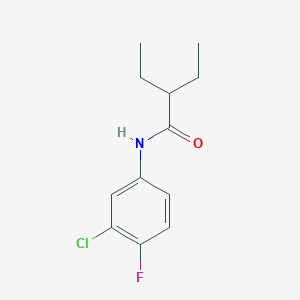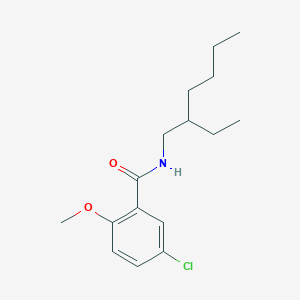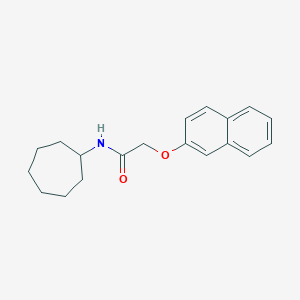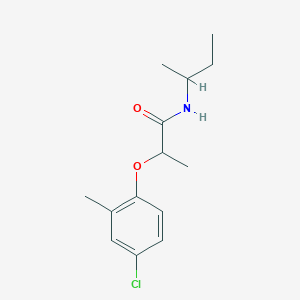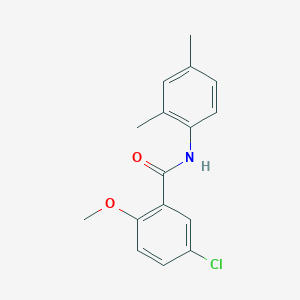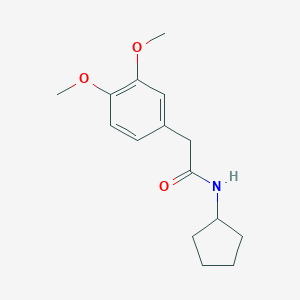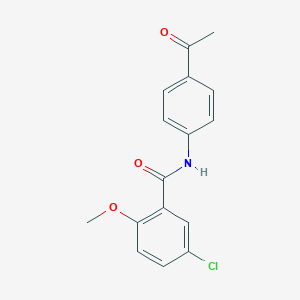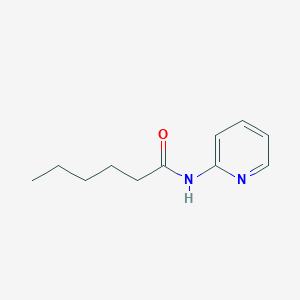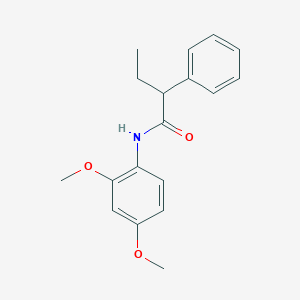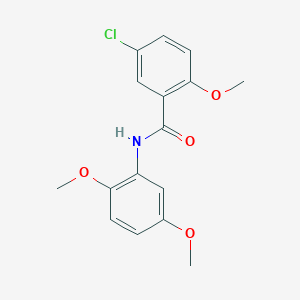
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of amide derivatives and has been shown to have various biochemical and physiological effects. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide can alter the expression of genes involved in various cellular processes, including cell growth and differentiation. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspases. In Alzheimer's disease, it has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway. In Parkinson's disease, it has been shown to have dopaminergic neuroprotection by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. It has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its effects. Another direction is to study its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the development of analogs of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide could lead to the discovery of more potent and selective compounds with therapeutic potential.
Métodos De Síntesis
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with isobutyryl chloride to form 2,4-dichlorophenyl isobutyrate. This intermediate product is then reacted with 4-fluoroaniline in the presence of potassium carbonate to form 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease, it has been shown to have dopaminergic neuroprotection, which could potentially slow down the progression of the disease.
Propiedades
Fórmula molecular |
C15H12Cl2FNO2 |
|---|---|
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H12Cl2FNO2/c1-9(21-14-7-2-10(16)8-13(14)17)15(20)19-12-5-3-11(18)4-6-12/h2-9H,1H3,(H,19,20) |
Clave InChI |
FTADFDWMQQCTNK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)F)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




